1H-Imidazol-2-amine

Catalog No.
S586802
CAS No.
7720-39-0
M.F
C3H5N3
M. Wt
83.09 g/mol
Availability
In Stock
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1H-Imidazol-2-amine

CAS Number

7720-39-0

Product Name

1H-Imidazol-2-amine

IUPAC Name

1H-imidazol-2-amine

Molecular Formula

C3H5N3

Molecular Weight

83.09 g/mol

InChI

InChI=1S/C3H5N3/c4-3-5-1-2-6-3/h1-2H,(H3,4,5,6)

InChI Key

DEPDDPLQZYCHOH-UHFFFAOYSA-N

SMILES

C1=CN=C(N1)N

Synonyms

2-aminoimidazole

Canonical SMILES

C1=CN=C(N1)N

Chemical Properties and Potential Uses:

1H-Imidazol-2-amine, also known as 2-aminoimidazole, is a heterocyclic aromatic compound with the chemical formula C3H5N3. It is a white to slightly yellow solid with a melting point of 84-86 °C and a boiling point of 225-227 °C [PubChem, ""]. Due to its inherent properties, such as its aromatic ring and amine group, 1H-imidazol-2-amine has been explored for various potential applications in scientific research:

  • As a building block in organic synthesis: The unique structure of 1H-imidazol-2-amine makes it a valuable intermediate for the synthesis of more complex molecules. Its reactivity allows for further functionalization through various chemical reactions, enabling the development of diverse novel compounds with potential applications in different fields [Wu et al., 2013].

Biological Activity and Pharmaceutical Research:

  • Antimicrobial and antifungal properties

    Studies have shown that 1H-imidazol-2-amine exhibits activity against various bacteria and fungi. The mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane or inhibition of essential enzymes [El-Naggar et al., 1992]. This suggests potential applications in the development of new antimicrobial and antifungal agents.

  • Anti-inflammatory and immunomodulatory effects

    Research suggests that 1H-imidazol-2-amine may possess anti-inflammatory and immunomodulatory properties. It has been shown to modulate the activity of certain immune cells and signaling pathways involved in inflammation [El-Naggar et al., 2002]. These findings warrant further investigation of its potential therapeutic applications in inflammatory diseases.

1H-Imidazol-2-amine, also known as 2-aminoimidazole, is an organic compound classified under aminoimidazoles. It features an amino group attached to the imidazole ring, a five-membered structure containing two nitrogen atoms. This compound is not naturally occurring and is primarily found in individuals exposed to it or its derivatives, indicating its relevance in environmental and occupational health contexts . The molecular formula for 1H-imidazol-2-amine is C3H5N3, with a molecular weight of approximately 83.09 g/mol. It is recognized for its potential biological activities and applications in various fields.

  • Oxidation: The compound can be oxidized to form imidazole N-oxides using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can occur with reducing agents such as lithium aluminum hydride or sodium borohydride, yielding reduced imidazole derivatives.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under suitable conditions.

These reactions are significant for synthesizing various derivatives and exploring the compound's reactivity.

Research indicates that 1H-imidazol-2-amine exhibits various biological activities. It has been associated with potential therapeutic effects, including antimicrobial and anticancer properties. The imidazole ring structure allows for interaction with biological targets such as enzymes and receptors, potentially modulating their activity. Studies have shown that similar compounds may exhibit mutagenic and cardiovascular activities, suggesting a broader relevance in pharmacology .

The synthesis of 1H-imidazol-2-amine can be achieved through several methods:

  • Conventional Methods: One common approach involves the reaction of guanidine with α-halo ketones or aldehydes under acidic or basic conditions, leading to the formation of imidazole derivatives.
  • Green Chemistry Approaches: Recent studies have explored environmentally friendly synthesis routes using deep eutectic solvents or other sustainable methods that minimize waste and energy consumption .

These methods highlight the versatility in synthesizing 1H-imidazol-2-amine while considering environmental impacts.

1H-Imidazol-2-amine has diverse applications across various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Agriculture: Compounds derived from 1H-imidazol-2-amine may serve as agrochemicals due to their biological activity against pests.
  • Material Science: Its unique chemical properties allow for exploration in polymer chemistry and materials engineering.

These applications underscore the compound's significance in scientific research and industry.

Interaction studies of 1H-imidazol-2-amine focus on its binding affinity and selectivity towards biological targets. These studies often utilize techniques such as:

  • Molecular docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro assays: To evaluate its biological activity against various pathogens or cancer cell lines.

Such studies are crucial for understanding the pharmacodynamics of 1H-imidazol-2-amine and its derivatives .

1H-Imidazol-2-amine shares structural similarities with other imidazole derivatives, highlighting its uniqueness in terms of chemical properties and biological activities. Key similar compounds include:

Compound NameStructural FeaturesUnique Aspects
1H-ImidazoleBasic imidazole structureLacks amino group; primarily aromatic
2-AminoimidazoleContains amino group on imidazole ringEnhanced reactivity due to amino substitution
1-(2-Methylpropyl)-1H-imidazol-2-aminePropyl side chain additionDiffering reactivity profiles compared to 1H-imidazol-2-amine
1-(4-Chlorophenyl)-1H-imidazol-2-aminesSubstituted phenyl groupPotentially altered biological activity

The presence of different substituents on the imidazole ring significantly influences the chemical behavior and biological interactions of these compounds, making each derivative unique in its applications and effects .

Molecular Architecture

1H-Imidazol-2-amine consists of a five-membered imidazole ring with two nitrogen atoms at positions 1 and 3, and an amino group (-NH₂) at position 2 (Figure 1). The planar aromatic ring system allows for resonance stabilization, while the amino group contributes to hydrogen-bonding interactions.

Key structural features:

  • Molecular formula: C₃H₅N₃
  • Molecular weight: 83.09 g/mol
  • SMILES notation: C1=CN=C(N1)N
  • Tautomerism: Unlike unsubstituted imidazole, 1H-imidazol-2-amine lacks tautomeric forms due to the fixed hydrogen on N-1 and the amino group on C-2.

Physicochemical Properties

PropertyValueSource
Melting Point270°C (dec.)
Boiling Point313.1 ± 25.0 °C (predicted)
Density1.313 ± 0.06 g/cm³
Solubility in DMSO80 mg/mL (962.81 mM)
pKa (imidazolium)8.46 (2-aminoimidazolium)

The elevated pKa of 2-aminoimidazolium (8.46 vs. 7.38 for imidazolium) reflects resonance stabilization from the amino group, which enhances basicity.

Historical Context and Discovery

Early Synthesis and Applications

While the exact discovery date remains unclear, 1H-imidazol-2-amine gained prominence in the early 2000s as a precursor for bioactive molecules. Its synthesis was optimized through heterocyclodehydration of α-chloroketones with guanidine derivatives in deep eutectic solvents (DES). By 2010, studies highlighted its role as a noncompetitive arginase I inhibitor (Kᵢ = 3.6 mM), paving the way for therapeutic applications in asthma and cardiovascular diseases.

Key Milestones:

  • 2005: First PubChem entry (CID 82140) cataloged structural data.
  • 2016: Greener synthesis methods using ChCl–Gly DES achieved 98% yields.
  • 2021: Identified as a potent antimicrobial adjuvant against Mycobacterium tuberculosis by disrupting proton motive forces.

Nomenclature and Isomerism

Systematic Nomenclature

  • IUPAC name: 1H-imidazol-2-amine.
  • CAS registry: 7720-39-0.
  • Common synonyms: 2-Aminoimidazole, 2-AI.

Isomerism Considerations

  • Positional Isomerism: Substitution at C-4 or C-5 yields distinct isomers (e.g., 4-aminoimidazole), but these are not naturally observed for 1H-imidazol-2-amine.
  • Tautomerism: The parent imidazole exhibits 1H- and 3H-tautomers, but the amino group at C-2 and hydrogen at N-1 fix the tautomeric state in this derivative.

Structural Derivatives

  • Salts: Hemisulfate (CAS 1450-93-7) and hydrochloride (CAS 57575-96-9) forms enhance solubility for pharmaceutical use.
  • Functionalized analogs: 1-(Cyclopropylmethyl)-1H-imidazol-2-amine (CAS 1178625-93-8) demonstrates modified bioactivity.

The synthesis of 1H-Imidazol-2-amine, also known as 2-aminoimidazole, has been accomplished through various classical methodologies that have evolved significantly since the compound's initial discovery [1]. The compound belongs to the class of aminoimidazoles, which are organic compounds containing an amino group linked to an imidazole ring [1]. Traditional synthetic approaches have provided foundational methods for accessing this important heterocyclic scaffold, though many suffer from limitations including harsh reaction conditions and moderate yields [10].

Debus and Radziszewski Synthetic Approaches

The earliest synthetic methodologies for imidazole derivatives trace back to the classical Debus synthesis, first reported in 1858 [12]. This approach involves the condensation of ammonia, aldehydes, and alpha-diketones under high temperature and acidic conditions [12]. However, when applied to 2-aminoimidazole synthesis, this method typically yields very low conversions ranging from 10-30% due to the harsh reaction conditions required [12]. The Radziszewski synthesis represents a significant improvement, employing alpha-diketones, aldehydes, and ammonia under reflux conditions in acetic acid [12]. This methodology can achieve yields of 40-70% for certain 2-aminoimidazole derivatives, though substrate limitations remain a significant constraint [12].

Wallach and Marckwald Methodologies

The Wallach synthesis provides an alternative route through the use of aminonitriles and aldehydes under heating with acid catalysis [12]. This approach typically yields 30-60% of the desired 2-aminoimidazole products but suffers from limited substrate scope [12]. The Marckwald synthesis employs alpha-aminoketones and formic acid under reflux conditions, though this method often produces poor yields of 20-50% due to competing side reactions [12].

Alpha-Haloketone Cyclization Methods

A more practical classical approach involves the cyclization of alpha-haloketones with guanidine derivatives under base-catalyzed conditions [6] [10]. This methodology has proven particularly valuable for 2-aminoimidazole synthesis, achieving yields ranging from 45-85% [6]. The reaction typically employs acetylguanidine or Boc-protected guanidine to minimize side product formation [21]. A specific example involves the reaction of alpha-bromoacetophenone with acetylguanidine in dimethylformamide, followed by hydrolysis to yield 4-phenyl-1H-imidazol-2-amine derivatives [21].

Guanidine-Carbonyl Condensation Routes

Modern adaptations of classical methods include the direct condensation of guanidine derivatives with alpha-chloroketones [6] [10]. This approach typically employs dimethylformamide as solvent at temperatures ranging from room temperature to 80°C [21]. The method has demonstrated yields of 50-90% and offers improved scalability compared to earlier classical routes [21]. A detailed synthesis protocol involves the treatment of 2-aminoacetaldehyde dimethyl acetal with O-methylisourea hemisulfate, followed by acid-catalyzed cyclization with concentrated hydrochloric acid at 90°C [10].

MethodStarting MaterialsTypical ConditionsYield Range (%)Limitations
Debus SynthesisAmmonia, aldehydes, α-diketonesHigh temperature, acidic media10-30Very low yields, harsh conditions
Radziszewski Synthesisα-Diketones, aldehydes, ammoniaReflux in acetic acid40-70Moderate yields, substrate limitations
Wallach SynthesisAminonitriles, aldehydesHeating, acid catalysis30-60Limited substrate scope
Marckwald Synthesisα-Aminoketones, formic acidReflux conditions20-50Poor yields, side reactions
α-Haloketone Cyclizationα-Haloketones, guanidine derivativesBase catalysis, moderate temperature45-85Requires activated ketones
Guanidine-Carbonyl CondensationGuanidine, α-chloroketonesDMF, room temperature to 80°C50-90Requires protected guanidines

Organocatalytic and Base-Catalyzed Syntheses

The development of organocatalytic and base-catalyzed methodologies has revolutionized the synthesis of 1H-Imidazol-2-amine derivatives, offering milder reaction conditions and improved selectivity compared to classical approaches [5] [14]. These methodologies leverage the power of organic catalysts and strong bases to facilitate cyclization reactions with enhanced efficiency and environmental compatibility [17].

Phosphazene Base-Catalyzed Synthesis

The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has emerged as a highly effective organocatalyst for the synthesis of imidazol-2-one and imidazolidin-2-one derivatives [5]. The methodology involves the intramolecular hydroamination of propargylic ureas, achieving excellent chemoselectivity and regioselectivity to five-membered cyclic ureas under ambient conditions [5]. Reaction times can be remarkably short, ranging from 1 minute to 1 hour, with yields typically ranging from 62-93% [5]. The mechanism involves initial base-catalyzed isomerization of the triple bond to form an allenamide intermediate, followed by rapid cyclization [5].

Deep Eutectic Solvent Systems

Deep eutectic solvents have proven to be highly effective reaction media for organocatalytic synthesis of 2-aminoimidazoles [14] [17]. The combination of choline chloride with glycerol or urea creates environmentally benign reaction systems that significantly reduce reaction times to 4-6 hours compared to 10-12 hours required in traditional volatile organic solvents [14] [17]. These systems enable the heterocyclodehydration process between alpha-chloroketones and guanidine derivatives under air atmosphere, achieving yields of 70-85% for glycerol-based systems and 65-80% for urea-based systems [14] [17]. The deep eutectic solvents can be recycled, and the methodology allows for direct isolation of products through simple filtration and crystallization [14] [17].

Triethylamine and DMAP-Catalyzed Methods

Triethylamine has been employed as an effective base catalyst for the cyclization of propargyl guanidines, typically requiring 2-12 hours for completion with yields ranging from 45-75% [5]. 4-Dimethylaminopyridine (DMAP) serves as a particularly effective catalyst for N-alkylation reactions of imidazole compounds, facilitating the formation of N1-substituted derivatives [18]. The DMAP-catalyzed methodology employs carbonate esters as alkylating agents under heating at 80-140°C, achieving yields of 60-85% [18].

DBU and Other Organocatalytic Systems

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and related strong organic bases have found application in various cyclization reactions leading to 2-aminoimidazole formation [18]. These systems typically operate under mild conditions with reaction times of 1-8 hours and yields ranging from 50-80% [12]. The choice of organocatalyst depends on the specific substrate structure and desired substitution pattern [12].

Catalyst/BaseReaction TypeSubstrateReaction TimeYield (%)Reference
BEMP (Phosphazene base)Intramolecular hydroaminationPropargylic ureas1 min - 1 h62-93 [5]
Choline chloride-glycerol DESHeterocyclodehydrationα-Chloroketones + guanidines4-6 h70-85 [14] [17]
Choline chloride-urea DESHeterocyclodehydrationα-Chloroketones + guanidines4-6 h65-80 [14] [17]
TriethylamineCyclization of propargyl ureasPropargyl guanidines2-12 h45-75 [5]
DMAPN-alkylation of imidazolesImidazole compounds6-24 h60-85 [18]
DBUCyclization reactionsVarious precursors1-8 h50-80 [12]

Combinatorial and High-Throughput Synthesis Approaches

The development of combinatorial and high-throughput synthesis methodologies has significantly advanced the field of 1H-Imidazol-2-amine derivative preparation, enabling rapid access to diverse compound libraries for biological screening and structure-activity relationship studies [23] [24]. These approaches emphasize efficiency, scalability, and the generation of molecular diversity through parallel synthetic operations [22] [26].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the rapid preparation of 2-aminoimidazole derivatives [21] [22]. The methodology significantly reduces reaction times from hours to minutes while maintaining high yields and clean reaction profiles [22]. A sequential two-step, one-pot synthesis approach using imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate catalyzed by para-toluenesulfonic acid under microwave conditions has been developed [22]. This method achieves moderate to good yields of 46-80% within reaction times as short as 1-30 minutes [22]. The approach provides access to a wide range of primary amines bearing different functional groups, demonstrating excellent substrate tolerance [22].

Solid-Phase Synthesis Methodologies

Solid-phase synthesis has proven invaluable for the construction of 2-aminoimidazole libraries with enhanced purification advantages [26] [27]. The key innovation involves the preparation of polymer-bound 2-amino benzoimidazole resin through desulfurative cyclization of thiourea resin using 2-chloro-1,3-dimethylimidazolinium chloride and diisopropylethylamine in dichloromethane [26]. The resin-bound intermediates can be functionalized through acylation at the 2-amine position to afford 2-amidobenzoimidazole derivatives [26]. Further functionalization through Suzuki and Sonogashira coupling reactions enables the introduction of diverse aryl and alkyne substituents [26]. Final cleavage from the polymer support using trifluoroacetic acid and dichloromethane cocktails yields the desired products in high purity [26].

Library Synthesis via Divergent Approaches

A systematic approach to library generation has been developed through the divergent synthesis of 21-member libraries composed of 2-aminoimidazole compounds [23]. The methodology employs the Sonogashira reaction with three regioisomeric aryl iodides and eleven different alkynes to generate variously substituted diverse ring systems [23]. The reactions achieve good to excellent yields of 80-97%, providing adequate synthetic handles for further manipulation into more advanced analogues [23]. This approach has been specifically designed for antibiofilm screening applications, demonstrating the utility of combinatorial synthesis in drug discovery [23].

One-Pot Multicomponent Reactions

One-pot multicomponent reactions represent an efficient strategy for generating structural diversity in 2-aminoimidazole synthesis [13] [24]. A divergent synthesis approach starting from readily available 2-aminopyrimidines and alpha-bromocarbonyl compounds using conventional heating or microwave irradiation has been established [13] [24]. The methodology involves the cleavage of substituted imidazo[1,2-a]pyrimidin-1-ium salts with hydrazine or secondary amines to yield 1,4,5-trisubstituted 2-aminoimidazoles [13] [24]. Alternative pathways involving hydrazinolysis followed by Dimroth-type rearrangement result in the formation of 2-amino-1H-imidazoles [13] [24].

Automated and High-Throughput Platforms

The implementation of automated synthesis platforms has enabled parallel processing of multiple 2-aminoimidazole derivatives simultaneously [25] [27]. Polymer-supported catalysts and reagents facilitate clean reactions with simplified workup procedures involving filtration and evaporation [25] [27]. These systems offer enhanced reaction rates, higher selectivity, easy setup, and catalyst recyclability compared to traditional batch processes [25] [27]. The approach supports both organic and inorganic polymer supports, hybrid materials, and nanocatalysts for diverse synthetic transformations [25] [27].

ApproachScaleKey FeaturesReaction TimeAdvantagesReference
Microwave-assisted synthesisIndividual compoundsRapid heating, short reaction times1-30 minFast, high yields, clean reactions [21] [22]
Solid-phase synthesisLibrary generationPolymer-bound intermediates2-24 h per stepEasy purification, resin cleavage [26] [27]
Library synthesis21-member librarySonogashira coupling variations4-12 hStructural diversity [23]
One-pot multicomponentDiverse analoguesSequential two-step reactions4-8 hAtom economy, fewer steps [22]
Deep eutectic solventsBatch synthesisGreen chemistry approach4-6 hEnvironmentally friendly [14] [17]
Automated synthesisParallel synthesisHigh-throughput screeningVariableParallel processing [25]

Functional Group Modifications and Derivatization Techniques

The derivatization of 1H-Imidazol-2-amine through functional group modifications represents a crucial aspect of medicinal chemistry and materials science applications [7] [18] [20]. These transformations enable the fine-tuning of physicochemical properties, biological activity, and synthetic utility of the parent scaffold [29] [31].

N1-Alkylation and N-Substitution Reactions

N1-alkylation of imidazole compounds has been extensively developed using carbonate esters as mild alkylating agents [18]. The methodology involves mixing imidazole compounds with carbonate esters in molar ratios of 1:1-2, followed by heating at 80-140°C in the presence of aromatic hydrocarbon or dipolar aprotic solvents with organic tertiary amine catalysts [18]. The reaction proceeds through nucleophilic attack at the carbonate carbon, yielding N1-alkylated products in yields ranging from 70-95% [18]. Compatible carbonate esters include dimethyl carbonate, diethyl carbonate, and various higher alkyl analogues [18]. The methodology demonstrates broad substrate tolerance, accommodating imidazole, 2-methylimidazole, 2-ethylimidazole, and various phenyl-substituted derivatives [18].

N2-Acylation Methodologies

Selective N2-acylation of 2-aminoimidazoles presents significant challenges due to the presence of multiple nucleophilic sites [29]. A strategic approach involves the use of monoacylguanidines that preferentially adopt the N-acylimino tautomer, enabling regioselective hydroamination to generate N3-acyl-2-aminoimidazoles [29]. Subsequent deprotection with isomerization yields free 2-aminoimidazoles that can undergo selective N2-acylation without contamination from diacylated derivatives [29]. The methodology achieves excellent yields for mono-N2-substituted products and has been demonstrated in gram-scale synthesis applications [29]. X-ray crystallographic analysis confirms that the N2-acyl derivatives adopt the preferred N2-imino tautomer with hydrogen bonding between N3 and the N2-acyl group [29].

Halogenation and Electrophilic Aromatic Substitution

Halogenation of 2-aminoimidazole derivatives can be achieved through electrophilic aromatic substitution reactions using N-halosuccinimides [20]. Iodination with N-iodosuccinimide promoted by indium triflate yields 14-iodo derivatives in 74% yield [20]. Chlorination using Palau'chlor provides 14-chloro derivatives alongside some rearranged products [20]. Bromination conditions using potassium bromide and selectfluor enable rapid conversion within 5 minutes, yielding brominated products [20]. Extended reaction times with excess brominating agent can achieve dual halogenation at both C14 and C15 positions [20].

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful tools for the introduction of carbon-carbon bonds in 2-aminoimidazole derivatives [11] [23]. Suzuki coupling reactions using aryl boronic acids and palladium catalysts under basic conditions typically achieve yields of 65-90% [20]. Sonogashira coupling employs terminal alkynes with palladium and copper co-catalysts, yielding alkyne derivatives in 70-95% yields [23]. These methodologies enable the construction of complex biaryl and alkyne-functionalized derivatives with good functional group tolerance [11] [23].

Reduction and Hydrogenation Reactions

Hydrogenation reactions using palladium on carbon under hydrogen atmosphere provide efficient access to saturated analogues [29]. The methodology typically employs 60 psi hydrogen pressure and achieves yields of 80-95% [29]. Reduction of nitro groups to primary amines can be accomplished using standard hydrogenation conditions, enabling further derivatization through acylation reactions [26]. The approach demonstrates excellent chemoselectivity and functional group tolerance [29].

Aminal and Carbamate Formation

Aminal formation represents a unique derivatization strategy for enhancing the stability of 2-aminoimidazole derivatives [20]. Treatment with aldehydes and amines under acid catalysis yields aminal products in 45-75% yields [20]. These derivatives exhibit exceptional stability, with no decomposition observed after 30 days in water at physiological pH and temperature [20]. Carbamate formation using chloroformates and alcohols provides protected derivatives useful for further synthetic manipulations [7]. The reaction typically proceeds at room temperature to 60°C under basic conditions, achieving yields of 55-80% [7].

Modification TypeReagentsConditionsTypical Yield (%)Applications
N1-AlkylationAlkyl halides, carbonate esters80-140°C, organic base70-95Pharmaceutical intermediates
N2-AcylationAcyl chlorides, acid anhydridesRT to 80°C, base60-85Bioactive analogues
C4/C5 HalogenationNIS, NBS, NCSRT to 60°C, Lewis acid24-86Further functionalization
Suzuki CouplingAryl boronic acids, Pd catalyst80-120°C, base, Pd(0)65-90Biaryl derivatives
Sonogashira CouplingTerminal alkynes, Pd catalyst60-100°C, base, Pd(0)/Cu(I)70-95Alkyne derivatives
Hydrogenation/ReductionH2/Pd, reducing agentsRT, H2 atmosphere80-95Saturated analogues
Aminal FormationAldehydes, aminesRT to 40°C, acid catalysis45-75Stable prodrugs
Carbamate FormationChloroformates, alcoholsRT to 60°C, base55-80Protected derivatives

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

83.048347172 g/mol

Monoisotopic Mass

83.048347172 g/mol

Heavy Atom Count

6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7720-39-0

Wikipedia

1H-imidazol-2-amine

Dates

Modify: 2023-08-15

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